REACTION_CXSMILES
|
[CH2:1]([S:8][S:9][CH2:10][CH2:11][C@H:12]([NH2:16])[C:13]([OH:15])=[O:14])[CH2:2][C@H:3]([NH2:7])[C:4]([OH:6])=[O:5].[OH-:17].[Na+].Cl[C:20]([O:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)=[O:21]>C1COCC1>[S:8]([CH2:1][CH2:2][CH:3]([NH:7][C:20]([O:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)=[O:17])[C:4]([OH:6])=[O:5])[S:9][CH2:10][CH2:11][CH:12]([NH:16][C:20]([O:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)=[O:21])[C:13]([OH:15])=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(C[C@@H](C(=O)O)N)SSCC[C@@H](C(=O)O)N
|
Name
|
|
Quantity
|
521.7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
220.3 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C[C@@H](C(=O)O)N)SSCC[C@@H](C(=O)O)N
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
7.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
Conversion is complete after a night at room temperature
|
Type
|
EXTRACTION
|
Details
|
Extractions and washings of the organic layer with water leads to a yellow oil which
|
Type
|
CUSTOM
|
Details
|
is isolated in quantitative yield, and which
|
Type
|
CUSTOM
|
Details
|
slowly crystallizes as a yellowish solid at room temperature
|
Name
|
|
Type
|
|
Smiles
|
S(SCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |